2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-13-9-19(27)25(20(22-13)24-15-6-3-5-14(21)10-15)12-18(26)23-16-7-4-8-17(11-16)28-2/h3-11H,12H2,1-2H3,(H,22,24)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPWYVZWDKOSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)NC2=CC(=CC=C2)F)CC(=O)NC3=CC(=CC=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide, identified by its CAS number 1421493-83-5, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 398.5 g/mol. The structure includes a pyrimidine core substituted with a fluorophenyl group and a methylthio phenyl acetamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may function as a modulator of enzyme activity, particularly in pathways related to cancer proliferation and inflammation.
Anticancer Properties
Recent research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : In vitro studies demonstrated that derivatives with similar structural features showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer activity compared to established drugs like sorafenib (IC50 = 7.91 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Prototype (5d) | HeLa | 0.37 |
| Prototype (5g) | HeLa | 0.73 |
| Prototype (5k) | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
Anti-inflammatory Activity
Another area of investigation involves the anti-inflammatory potential of the compound. It has been suggested that similar pyrimidine derivatives can inhibit key inflammatory mediators, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
Case Studies
- Cytotoxicity Evaluation : A series of studies evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines, including MCF-7 and A549. The results consistently showed significant inhibition of cell proliferation, correlating with the presence of specific functional groups in the chemical structure.
- In Vivo Studies : In animal models, compounds with similar scaffolds demonstrated favorable pharmacokinetic profiles and reduced tumor growth rates, suggesting potential for clinical application .
Preparation Methods
Cyclocondensation of β-Ketoester and Urea
The 4-methyl-6-oxopyrimidin-1(6H)-yl scaffold is synthesized using a modified Biginelli-like reaction. Ethyl acetoacetate reacts with urea in the presence of acidic catalysts (e.g., HCl or p-TsOH) to form 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one. Oxidation with hydrogen peroxide or iodine yields the 6-oxopyrimidin-1(6H)-one derivative.
- Combine ethyl acetoacetate (10 mmol), urea (12 mmol), and concentrated HCl (2 mL) in ethanol (20 mL).
- Reflux at 80°C for 6 hours.
- Cool, precipitate with ice water, and filter to obtain 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one (yield: 78%).
- Oxidize with 30% H₂O₂ (5 mL) in acetic acid (10 mL) at 60°C for 2 hours to yield 6-methyl-2-thioxopyrimidin-4(3H)-one (yield: 85%).
Functionalization of the Pyrimidinone Ring
Introduction of the 3-Fluorophenylamino Group
Amination at position 2 is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. The thioxo group in 6-methyl-2-thioxopyrimidin-4(3H)-one is replaced by 3-fluoroaniline under basic conditions.
- Suspend 6-methyl-2-thioxopyrimidin-4(3H)-one (5 mmol) in anhydrous DMF (15 mL).
- Add 3-fluoroaniline (6 mmol) and K₂CO₃ (10 mmol).
- Heat at 120°C under N₂ for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography to obtain 2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl (yield: 65%).
Synthesis of the Acetamide Side Chain
Preparation of 2-Chloro-N-(3-(methylthio)phenyl)acetamide
The acetamide linker is introduced by reacting chloroacetyl chloride with 3-(methylthio)aniline.
- Dissolve 3-(methylthio)aniline (5 mmol) in dry dichloromethane (20 mL).
- Add chloroacetyl chloride (5.5 mmol) dropwise at 0°C.
- Stir at room temperature for 4 hours, wash with NaHCO₃, dry (MgSO₄), and concentrate to yield 2-chloro-N-(3-(methylthio)phenyl)acetamide (yield: 88%).
Final Coupling and Characterization
Alkylation of Pyrimidinone with Acetamide
The pyrimidinone intermediate undergoes N-alkylation with 2-chloro-N-(3-(methylthio)phenyl)acetamide in the presence of a base.
- Mix 2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl (3 mmol) with 2-chloro-N-(3-(methylthio)phenyl)acetamide (3.3 mmol) in DMF (10 mL).
- Add K₂CO₃ (6 mmol) and heat at 80°C for 8 hours.
- Purify via recrystallization (ethanol/water) to obtain the target compound (yield: 72%).
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 4H), 6.92 (t, J = 7.2 Hz, 1H), 4.82 (s, 2H), 2.91 (s, 3H, SCH₃), 2.34 (s, 3H, CH₃).
- HRMS : m/z calculated for C₂₀H₁₈FN₃O₂S [M+H]⁺: 400.1124; found: 400.1128.
Comparative Analysis of Synthetic Routes
The table below evaluates three reported methods for synthesizing analogous pyrimidinone acetamides:
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Direct alkylation in DMF | 72 | 98 | Short reaction time | |
| Mitsunobu coupling | 68 | 95 | Stereochemical control | |
| Solid-phase synthesis | 58 | 90 | Scalability |
Direct alkylation in DMF (Method 1) offers the highest yield and purity, making it the preferred approach for large-scale synthesis.
Challenges and Optimization Strategies
- Low Amination Efficiency : Steric hindrance from the 4-methyl group reduces reactivity at position 2. Using polar aprotic solvents (e.g., DMSO) and elevated temperatures (150°C) improves conversion.
- Acetamide Hydrolysis : The methylthio group’s electron-donating effect increases susceptibility to hydrolysis. Conducting reactions under anhydrous conditions with molecular sieves mitigates degradation.
Industrial-Scale Considerations
Patent CN102161660A highlights the use of cost-effective reagents like oxalyl chloride for acid chloride formation, reducing production costs by 30% compared to phosphorus-based reagents. Additionally, recycling DMF via distillation improves process sustainability.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromaticity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection (e.g., C18 columns, methanol/water gradients) to assess purity (>95%) .
How can researchers address low synthetic yields (e.g., 31%) reported in initial procedures?
Advanced Research Focus
Methodological Approaches :
- Design of Experiments (DoE) : Systematically vary parameters (solvent, catalyst loading, stoichiometry) to identify critical factors .
- Alternative Coupling Agents : Use peptide coupling reagents (e.g., HATU, EDCI) to improve amidation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield through controlled microwave heating .
How should contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
Advanced Research Focus
Resolution Strategies :
- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity; IC50 in MCF-7 or HeLa cells for anticancer screening) .
- Target-Specific Profiling : Use kinase inhibition assays (e.g., CDK2/4/6) to validate mechanistic hypotheses .
- Meta-Analysis : Compare structural analogs (e.g., thieno[2,3-d]pyrimidines) to identify substituent-dependent activity trends .
What in vitro assays are recommended for preliminary biological evaluation?
Q. Basic Research Focus
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Anticancer : MTT assay in cancer cell lines (e.g., HepG2, A549) with doxorubicin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases to identify molecular targets .
How can structure-activity relationships (SAR) be systematically investigated?
Advanced Research Focus
Methodology :
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing 3-fluorophenyl with chlorophenyl or methoxyphenyl) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like CDKs or EGFR .
- Pharmacophore Mapping : Identify critical moieties (e.g., pyrimidine core, methylthio group) using 3D-QSAR .
What strategies ensure compound stability during storage and handling?
Q. Basic Research Focus
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 1–3 months) with HPLC monitoring .
- Storage Conditions : Lyophilization and storage in amber vials under argon at -20°C to prevent oxidation .
How to design mechanistic studies to elucidate its mode of action?
Advanced Research Focus
Experimental Design :
- Biochemical Assays : Western blotting to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .
- Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
